

# Spectroscopic Data of (R)-Butane-1,2,4-triol: A Technical Guide

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## Compound of Interest

Compound Name: (R)-Butane-1,2,4-triol

Cat. No.: B1277177

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-Butane-1,2,4-triol**, a versatile chiral building block in the synthesis of various pharmaceutical compounds. This document outlines the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

## Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **(R)-Butane-1,2,4-triol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

| Chemical Shift (δ)<br>ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|------------|
| ~3.80                     | m            | 1H          | H-2        |
| ~3.65                     | m            | 2H          | H-4        |
| ~3.45                     | m            | 2H          | H-1        |
| ~1.70                     | m            | 2H          | H-3        |

Note: Data is compiled from typical values for similar polyols. Exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| ~72.5                  | C-2        |
| ~67.0                  | C-1        |
| ~61.0                  | C-4        |
| ~35.5                  | C-3        |

Note: Data is compiled from typical values for similar polyols. The exact chemical shifts can vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment            |
|--------------------------------|---------------|-----------------------|
| 3600-3200                      | Strong, Broad | O-H stretch (alcohol) |
| 2940-2850                      | Medium        | C-H stretch (alkane)  |
| 1460-1430                      | Medium        | C-H bend (alkane)     |
| 1100-1000                      | Strong        | C-O stretch (alcohol) |

## Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment                                     |
|-----|------------------------|--|
| 106 | Low                    | [M] <sup>+</sup> (Molecular Ion)               |
| 88  | Moderate               | [M - H <sub>2</sub> O] <sup>+</sup>            |
| 75  | High                   | [M - CH <sub>2</sub> OH] <sup>+</sup>          |
| 57  | High                   | [C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> |
| 45  | Moderate               | [C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup> |
| 31  | High                   | [CH <sub>2</sub> OH] <sup>+</sup>              |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the carbon-hydrogen framework of **(R)-Butane-1,2,4-triol**.

Materials:

- **(R)-Butane-1,2,4-triol** sample
- Deuterated solvent (e.g., D<sub>2</sub>O, CDCl<sub>3</sub>, or DMSO-d<sub>6</sub>)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(R)-Butane-1,2,4-triol** in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio, as  $^{13}\text{C}$  has a low natural abundance.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(R)-Butane-1,2,4-triol**.

Materials:

- **(R)-Butane-1,2,4-triol** sample
- FTIR spectrometer with a suitable accessory (e.g., ATR or salt plates)

- Dropper or pipette

Procedure:

- Sample Preparation (ATR - Attenuated Total Reflectance):
  - Place a small drop of the liquid **(R)-Butane-1,2,4-triol** sample directly onto the ATR crystal.
- Sample Preparation (Salt Plates - NaCl or KBr):
  - Place one to two drops of the liquid sample on one salt plate.
  - Carefully place the second salt plate on top to create a thin liquid film.
- Data Acquisition:
  - Record a background spectrum of the empty ATR crystal or clean salt plates.
  - Place the sample in the spectrometer's sample compartment.
  - Acquire the IR spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **(R)-Butane-1,2,4-triol**.

Materials:

- **(R)-Butane-1,2,4-triol** sample
- Suitable solvent (e.g., methanol, acetonitrile)

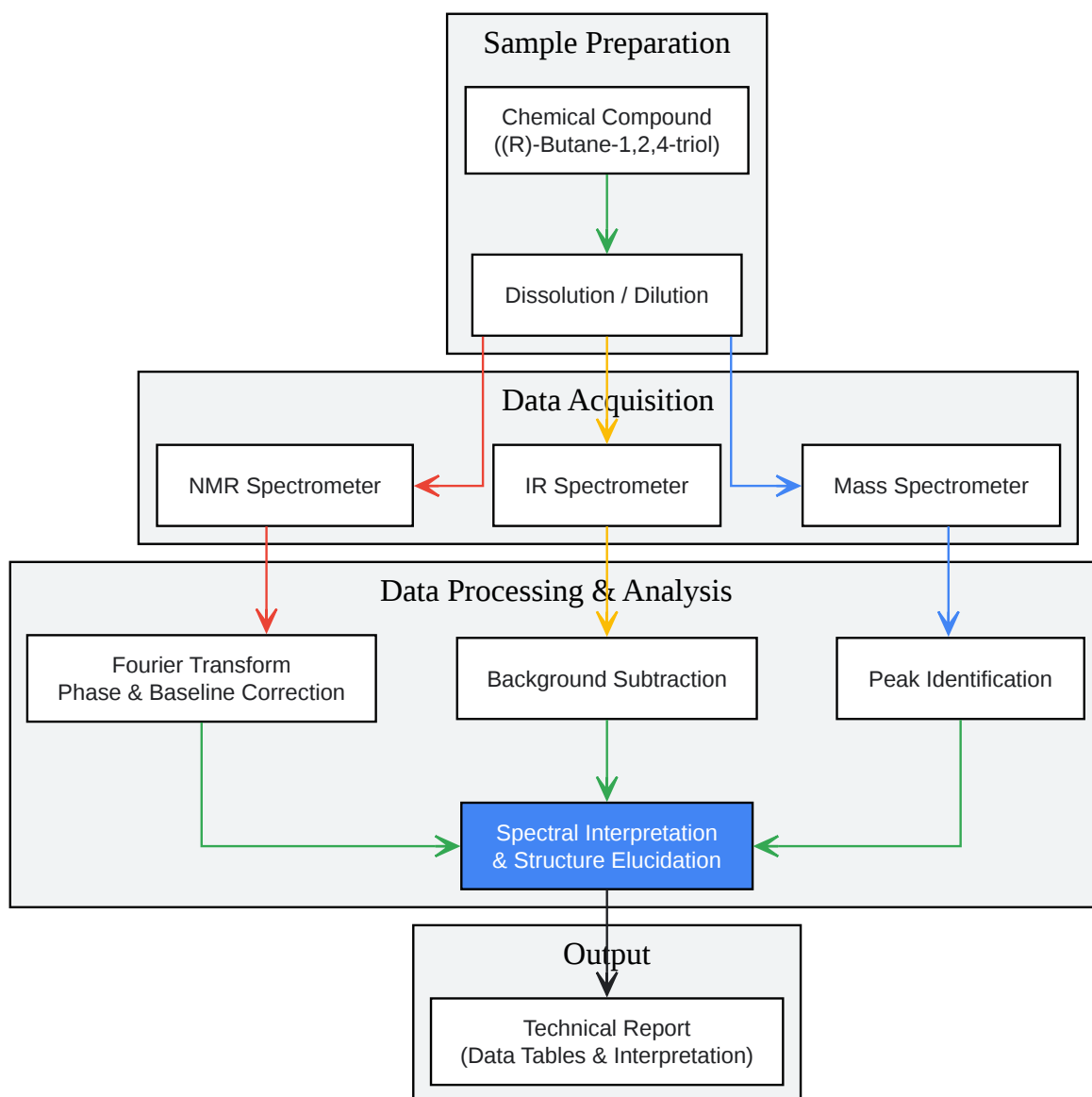
- Mass spectrometer with an appropriate ionization source (e.g., ESI or EI)

Procedure:

- Sample Preparation: Prepare a dilute solution of **(R)-Butane-1,2,4-triol** in a suitable volatile solvent.
- Instrument Setup:
  - Calibrate the mass spectrometer using a known standard.
  - Set the parameters for the chosen ionization source (e.g., capillary voltage and temperature for ESI, electron energy for EI).
- Data Acquisition:
  - Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through an LC system. For EI, the sample is introduced into a high vacuum source.
  - Acquire the mass spectrum over a suitable  $m/z$  range.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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